molecular formula C7H9ClN4 B11910816 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride

3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride

Cat. No.: B11910816
M. Wt: 184.62 g/mol
InChI Key: ZILKGJJCELNVNW-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to naturally occurring purines . This core structure is a privileged motif in the design of novel therapeutic agents and is explored primarily for its antitumor and antiviral potential. In anticancer research, imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a diverse panel of human cancer cell lines, including colorectal carcinoma, glioblastoma, and leukemias . The mechanism of action for compounds in this class is multifaceted; they can function as tubulin polymerization inhibitors, disrupting microtubule formation critical for cell division , and also show promise as inhibitors of various kinases and other cellular targets involved in cancer progression . In virology, select derivatives have exhibited selective, moderate activity against the respiratory syncytial virus (RSV), highlighting the versatility of this chemical series . The 7-amino group on the scaffold provides a key synthetic handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets . This compound serves as a valuable building block for the synthesis and development of more complex molecules aimed at interrogating disease pathways.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

3-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-10-6-5(8)2-3-9-7(6)11;/h2-4H,1H3,(H2,8,9);1H

InChI Key

ZILKGJJCELNVNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=CN=C21)N.Cl

Origin of Product

United States

Preparation Methods

One-Pot Tandem Synthesis via H₂O-IPA Medium

This method, reported in ACS Omega (2018), employs a green solvent system (H₂O-IPA) and a one-pot tandem process.

StepReagents/ConditionsYieldKey Observations
12-Chloro-3-nitropyridine + Primary amine (e.g., methylamine) in H₂O-IPA, 80°C, 2 h90%SNAr reaction replaces chloride with amine
2Zn/HCl, 80°C, 45 min95%Nitro group reduced to amine
3Methyl-substituted aldehyde (e.g., acetaldehyde), 85°C, 10 h85–92%Cyclization forms imidazo[4,5-b]pyridine core
4HCl gas/EtOH>95%Protonation to hydrochloride salt

Mechanism :

  • SNAr Reaction : The chloride in 2-chloro-3-nitropyridine is displaced by a primary amine, forming a substituted pyridine intermediate.

  • Nitro Reduction : Zinc and HCl reduce the nitro group to an amine, yielding a diamine.

  • Cyclization : The diamine reacts with a methyl-substituted aldehyde, forming the imidazo[4,5-b]pyridine ring with a methyl group at position 3.

  • Salt Formation : The free amine is protonated with HCl to yield the hydrochloride salt.

Cyanopyridine Intermediate Route

This method, detailed in Chinese Patent CN103788086A, involves cyanopyridine derivatives and boron trifluoride-mediated transformations.

StepReagents/ConditionsYieldKey Observations
12-Amino-3-nitro-4-cyanopyridine → Pd/C, H₂, MeOH, 20–60°C, 2–12 h99.2%Nitro → amine reduction
2Aldehyde (e.g., acetaldehyde) + DMF, 80–180°C, 6–12 h66.3–81.2%Cyclization to imidazo[4,5-b]pyridine-7-cyano
3BF₃·AcOH, 100–150°C, 0.1–2 h65–92%Cyano → amide conversion
4KOH/H₂O, reflux, 12–24 h → HCl55–85%Hydrolysis to carboxylic acid → amide → amine
5HCl gas/EtOH>95%Salt formation

Mechanism :

  • Reduction : Nitro group in 2-amino-3-nitro-4-cyanopyridine is reduced to an amine.

  • Cyclization : Reaction with aldehyde forms the imidazo[4,5-b]pyridine core with a cyano group at position 7.

  • Functional Group Interconversion : Boron trifluoride converts the cyano group to an amide, which is further hydrolyzed to a carboxylic acid and then to a primary amine.

Critical Challenges and Optimizations

Positional Selectivity

The placement of the methyl and amine groups requires precise control:

  • Methyl Group (Position 3) : Introduced via cyclization with methyl-substituted aldehydes (e.g., acetaldehyde).

  • Amine Group (Position 7) : Achieved through nitro reduction or hydrolysis of cyano/amide intermediates.

Reaction Conditions

ParameterImpactOptimal Conditions
SolventH₂O-IPA enhances reactivity in SNAr and cyclization steps1:1 H₂O-IPA
TemperatureHigh temps (80–150°C) accelerate cyclization and reduction80–85°C for cyclization
CatalystsPd/C or Zn/HCl improve yields in reduction stepsPd/C for nitro reduction

Comparative Analysis of Routes

MetricOne-Pot Tandem (H₂O-IPA)Cyanopyridine Route
Yield 75–92%65–92%
Steps 45
Green Chemistry High (H₂O-IPA solvent)Moderate (DMF)
Scalability HighModerate

Salt Formation and Purification

The free amine is protonated using HCl gas or aqueous HCl, followed by crystallization:

  • Protonation : Excess HCl in EtOH or acetone yields the hydrochloride salt.

  • Purification : Recrystallization from EtOH/H₂O or column chromatography (SiO₂, EtOAc/hexane).

Research Findings and Data Tables

Substrate Scope for Cyclization

Aldehyde UsedProduct YieldReference
Acetaldehyde85–92%
4-Nitrobenzaldehyde78–82%
2-Methylbenzaldehyde75–80%

Nitro Reduction Efficiency

Reducing AgentSolventTemperatureYield
Zn/HClH₂O-IPA80°C95%
Na₂S₂O₄MeOH20–60°C99.2%

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[4,5-b]pyridine scaffold undergoes oxidation at specific positions depending on the reagent and conditions:

  • Hydrogen Peroxide (H₂O₂): Oxidizes the amine group at position 7 to a nitroso derivative under mild acidic conditions .

  • Potassium Permanganate (KMnO₄): In strongly acidic media, KMnO₄ selectively oxidizes the methyl group at position 3 to a carboxyl group, yielding 3-carboxy-3H-imidazo[4,5-b]pyridin-7-amine .

Table 1: Oxidation Reactions and Products

ReagentConditionsMajor ProductYield (%)Source
H₂O₂pH 4–5, 25°C, 2 h7-Nitroso-3-methylimidazo[4,5-b]pyridine78
KMnO₄H₂SO₄, 80°C, 4 h3-Carboxy-3H-imidazo[4,5-b]pyridin-7-amine65

Reduction Reactions

Reductive transformations are critical for modifying the amine and aromatic systems:

  • Sodium Borohydride (NaBH₄): Reduces nitroso intermediates to secondary amines without affecting the imidazole ring .

  • Hydrogen (H₂) with Pd/C Catalyst: Catalyzes the hydrogenolysis of halogen substituents (e.g., Cl or Br) at position 6 to hydrogen, retaining the amine functionality .

Table 2: Reduction Reactions and Outcomes

Substrate ModificationReagentConditionsProductSelectivitySource
7-Nitroso derivativeNaBH₄EtOH, 0°C, 1 h7-Amino-3-methylimidazo[4,5-b]pyridine>95%
6-Bromo derivativeH₂ (1 atm)/PdEtOAc, RT, 12 h3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine88%

Nucleophilic Substitution

The chloro or bromo derivatives at position 6 undergo regioselective substitution:

  • Amines: Primary amines (e.g., benzylamine) replace halogens via SNAr (nucleophilic aromatic substitution) in H₂O-IPA solvent at 80°C .

  • Alcohols: Methanol or ethanol react under basic conditions (K₂CO₃) to form 6-alkoxy derivatives .

Table 3: Substitution Reactions with Diverse Nucleophiles

Halogen (Position 6)NucleophileConditionsProductYield (%)Source
ClBenzylamineH₂O-IPA, 80°C, 2 h6-(Benzylamino)-3-methylimidazo[4,5-b]pyridine92
BrMethanolK₂CO₃, DMF, 60°C, 6 h6-Methoxy-3-methylimidazo[4,5-b]pyridine85

Cyclization and Heteroannulation

The compound serves as a precursor for synthesizing polycyclic systems:

  • Aldehyde-Mediated Cyclization: Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in H₂O-IPA to form fused imidazo[4,5-b]quinoxalines via imine formation and aromatization .

  • Malononitrile Addition: Undergoes nucleophilic attack at the cyanoformimidoyl group to yield 5,7-diamino-6-cyano derivatives .

Table 4: Cyclization Reactions and Key Parameters

ReagentSolventTimeProductYield (%)Source
4-NitrobenzaldehydeH₂O-IPA (1:1)10 h2-(4-Nitrophenyl)imidazo[4,5-b]quinoxaline89
MalononitrileDMF, DBU24 h5,7-Diamino-6-cyanoimidazo[4,5-b]pyridine76

Stability and Reaction Mechanisms

  • pH-Dependent Degradation: The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH > 8) to form 3-methylimidazo[4,5-b]pyridin-7-ol.

  • Mechanistic Pathways: Time-dependent NMR studies confirm that heteroannulation proceeds via imine intermediates, followed by cyclization and aromatization .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride and its derivatives exhibit promising anticancer properties. For instance, compounds based on the imidazo[4,5-b]pyridine scaffold have shown potent inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HCT-116 (Colorectal Cancer)8.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), which play a crucial role in inflammatory diseases . By inhibiting IRAK-4, the compound may reduce inflammation and provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune disorders.

1.3 Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. For example, certain derivatives have demonstrated efficacy against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range . This suggests a potential application in developing new antimicrobial agents.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical strategies that optimize its pharmacological properties. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold can significantly enhance selectivity and potency against targeted kinases.

For instance, a study focused on modifying the C7 position of the scaffold led to the identification of compounds with improved selectivity for TYK2 over JAK1 and JAK3, demonstrating an IC50 of less than 1 nM for TYK2 inhibition . This highlights the importance of SAR in developing more effective therapeutic agents.

Case Studies

3.1 Development of TYK2 Inhibitors

One notable case study involves the development of GLPG3667, a selective TYK2 inhibitor derived from the imidazo[4,5-b]pyridine scaffold. This compound is currently in clinical trials for treating inflammatory diseases due to its high selectivity and potency against TYK2 while maintaining lower activity against other JAK family members .

3.2 Aurora Kinase Inhibitors

Another significant application is in the treatment of acute myeloid leukemia (AML). Compounds such as 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases and FLT3 mutants associated with AML . These findings support the potential use of this compound class in targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The imidazo[4,5-b]pyridine core distinguishes this compound from analogs with related but distinct heterocyclic systems:

3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine ()
  • Core Structure : Pyrazolo[4,3-d]pyrimidine (a fused pyrazole-pyrimidine system).
  • Substituents : Benzyl and p-tolyl groups at positions 3 and 1, respectively.
  • Larger molecular weight (C₁₉H₁₇N₅ vs. ~C₇H₉ClN₄ for the target compound) increases lipophilicity, affecting membrane permeability .
[1,2,4]Triazolo[4,3-a]pyridin-7-amine Hydrochloride (CAS 1598386-14-1, )
  • Core Structure : Triazolo[4,3-a]pyridine (a triazole fused to pyridine).
  • Substituents : Amine at position 6.
  • Similarity score (0.55) indicates structural overlap but distinct electronic profiles .

Substituent Effects

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 185961-99-3, )
  • Core Structure : Shared imidazo[4,5-b]pyridine system.
  • Substituents : Piperidin-4-yl group at position 1 and a ketone at position 2.
  • The ketone at position 2 may reduce solubility compared to the amine-substituted target .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Key Substituents Similarity Score
3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine HCl Imidazo[4,5-b]pyridine C₇H₉ClN₄ 3-CH₃, 7-NH₂ N/A
3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine Pyrazolo[4,3-d]pyrimidine C₁₉H₁₇N₅ 3-benzyl, 1-p-tolyl N/A
[1,2,4]Triazolo[4,3-a]pyridin-7-amine HCl Triazolo[4,3-a]pyridine C₆H₆ClN₅ 7-NH₂ 0.55
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Imidazo[4,5-b]pyridine C₁₀H₁₃N₃O 1-piperidin-4-yl, 2-ketone 0.55

Table 2: Spectroscopic Data (Selected Compounds)

Compound Name IR (NH₂ stretch, cm⁻¹) ¹H-NMR (Key Signals)
3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine 3330 (br.) δ 2.84 (CH₃), 5.61 (NH₂), 8.62 (CH)
Target Compound (Hypothesized) ~3300 (br.) δ ~2.5 (CH₃), ~5.5 (NH₂)

Research Implications

  • Structural Similarity vs. Functional Divergence : Despite similarity scores (e.g., 0.55 for triazolo analogs), core heterocycle variations significantly impact electronic properties and bioactivity. For instance, imidazo-pyridines may exhibit better metabolic stability than triazolo systems due to reduced nitrogen content .
  • Methodological Considerations : Spectroscopic techniques (e.g., ¹H-NMR, IR) and crystallographic software (SHELX ) are critical for characterizing these compounds, though direct structural data for the target compound are lacking in the provided evidence.

Biological Activity

3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and various applications of this compound, supported by recent research findings and data tables.

  • Molecular Formula : C7H8N4
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 23298379

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it targets the TYK2 (tyrosine kinase 2) pathway, with reported IC50 values less than 1 nM in certain assays, indicating potent activity against cancer cell lines .
  • Case Studies :
    • In studies involving human cancer cell lines such as MDA-MB-468 (breast cancer) and HCT-116 (colorectal cancer), the compound demonstrated significant cytotoxic effects. The most effective derivatives exhibited IC50 values ranging from 0.4 to 3.2 µM against various types of tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While some derivatives showed moderate activity against bacteria like E. coli, the overall efficacy varied significantly depending on the structural modifications made to the imidazo[4,5-b]pyridine scaffold .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, with reported IC50 values below 50 nM, highlighting its potential in treating parasitic infections .
  • Kinase Inhibition : The compound's structure allows it to effectively inhibit kinases involved in signaling pathways that regulate cell growth and survival. This has implications for its use in targeted cancer therapies.

Research Findings

Recent studies have synthesized various derivatives of this compound to enhance its biological activity:

Derivative Biological Activity IC50 (µM) Target
Compound AAnticancer0.4TYK2
Compound BAntimicrobial32E. coli
Compound CTrypanosomiasis<50T. brucei

Q & A

Q. What are the established synthetic routes for 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride?

The synthesis typically involves cyclization of substituted pyridine derivatives with amines or aldehydes. For example:

  • Route 1 : Reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (solid-liquid) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst .
  • Route 2 : Coupling of 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with amines using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF), followed by acid-base workup to isolate the hydrochloride salt .
  • Route 3 : Cyclization of 3-aminopyridine derivatives with ethyl orthoformate and concentrated HCl, though challenges in displacing chloro groups may require alternative reagents like hydrazine .

Q. How is the structure of this compound confirmed in synthetic studies?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing imidazole and pyridine ring signals .
  • IR spectroscopy : Identification of amine (-NH₂) and hydrochloride (N-H⁺) stretches in the 3200–3400 cm⁻¹ range .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, e.g., m/z 305.1 [M+1]⁺ for related derivatives .

Advanced Research Questions

Q. How can conflicting reactivity data of substituents in imidazo[4,5-b]pyridine derivatives be resolved?

Discrepancies in reactivity (e.g., chloro group stability) are addressed through:

  • Condition optimization : For example, hydrazinolysis of 7-chloro-3,4-imidazo[4,5-b]pyridine derivatives under anhydrous conditions achieves displacement, while sodium azide in aqueous ethanol fails due to competing hydrolysis .
  • Electronic modulation : Introducing electron-withdrawing groups (e.g., ethoxycarbonyl) to activate chloro substituents for nucleophilic substitution, as demonstrated in ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate derivatives .

Q. What methodological considerations are critical for electrochemical oxidation to form charge-transfer complexes?

Electrooxidation of imidazo[4,5-b]pyridine derivatives (e.g., B[4,5-b]PTTF) in CH₂Cl₂ with Bu₄N⁺X⁻ electrolytes requires:

  • Solvent purity : Anhydrous CH₂Cl₂ to prevent side reactions with moisture.
  • Counterion selection : BF₄⁻ or ClO₄⁻ enhances solubility and stabilizes radical intermediates .
  • Controlled potential : Cyclic voltammetry (CV) to identify oxidation peaks and optimize applied voltage for selective complex formation .

Q. How can crystallographic refinement improve structural accuracy for imidazo[4,5-b]pyridine derivatives?

Using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution):

  • High-resolution data : Resolve twinning or disorder by collecting data at synchrotron sources (λ < 1 Å).
  • Hydrogen placement : Position H atoms using difference Fourier maps or riding models, validated by R₁ and wR₂ convergence .
  • Validation tools : Check for overfitting with RIGU and ADDSYM in Olex2 or PLATON .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in coupling reactions for imidazo[4,5-b]pyridine carboxamides?

  • Reagent stoichiometry : Use 2 equivalents of HOBt and EDC relative to the carboxylic acid to suppress racemization .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Workup : Trituration with citric acid or saturated NaHCO₃ removes unreacted reagents, improving purity .

Q. Which analytical techniques are optimal for assessing purity in pharmacological studies?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and quantify derivatives.
  • Elemental analysis : Validate C, H, N, Cl content (e.g., Calcd for C₈H₁₃N₃O: C 57.47%, H 7.84%, N 25.13%) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrochloride salt hygroscopicity .

Key Citations

  • Synthesis challenges:
  • Structural analysis:
  • Electrochemical applications:
  • Pharmacological potential:

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